molecular formula C19H14N6O4S B2987726 N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 921486-44-4

N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2987726
CAS No.: 921486-44-4
M. Wt: 422.42
InChI Key: LBGOXCFWWZHPJB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic small molecule built on a privileged heterocyclic scaffold highly relevant in medicinal chemistry research. Its core structure incorporates a pyrazolo[3,4-d]pyrimidine ring system, which is a known pharmacophore in various bioactive compounds. This scaffold is recognized as a purine isostere, allowing it to interact with a variety of enzymatic targets, including kinases . Compounds featuring this core have demonstrated significant potential in oncological research, with studies indicating their applicability in investigating prostate cancer, breast cancer, and colorectal neoplasms . Beyond oncology, research into pyrazolo[3,4-d]pyrimidine derivatives also points to their utility in studying central nervous system conditions such as epilepsy and Parkinson's disease, as well as in cardiovascular research for conditions like heart failure and cardiac fibrosis . The specific molecular architecture of this compound, which combines the pyrazolo[3,4-d]pyrimidine core with a nitrophenyl group via a thioacetamide linker, is designed for structure-activity relationship (SAR) studies. It is intended for use by researchers in biochemistry and pharmacology to explore enzyme inhibition, cellular proliferation, and signaling pathways. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S/c26-16(21-12-5-4-8-14(9-12)25(28)29)11-30-19-22-17-15(18(27)23-19)10-20-24(17)13-6-2-1-3-7-13/h1-10H,11H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGOXCFWWZHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This detailed article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N6O4SC_{19}H_{14}N_{6}O_{4}S, with a molecular weight of 422.4 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC19H14N6O4S
Molecular Weight422.4 g/mol
CAS Number921486-44-4

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various viral enzymes. A study highlighted that certain pyrazole-modified compounds maintained efficacy against HIV reverse transcriptase (RT), showcasing IC50 values as low as 1.96 μM .

Antioxidant and Anti-inflammatory Effects

The compound's structure suggests potential antioxidant and anti-inflammatory properties. Research involving molecular docking simulations has indicated that similar pyrazole derivatives possess excellent antioxidant capabilities. These compounds can mitigate oxidative stress by scavenging free radicals and modulating inflammatory pathways .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented in various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms of action often involve the modulation of key signaling pathways associated with cell survival and growth .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of a series of pyrazolo derivatives against the peste des petits ruminants virus (PPRV). The most effective compound exhibited an EC50 value significantly lower than existing treatments .
  • Cytotoxicity in Cancer Cells : Research conducted on a range of pyrazolo compounds revealed selective cytotoxicity towards specific cancer cell lines, with some compounds showing over 80% inhibition at low micromolar concentrations .
  • Molecular Docking Studies : Computational studies have been pivotal in predicting the interaction of this compound with biological targets. These studies suggest that the compound could effectively bind to key enzymes involved in viral replication and cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-nitrophenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent on Aryl Group Key Properties/Effects Reference
N-(3-Nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide 3-Nitro High electron-withdrawing effect; potential for enhanced binding to electron-deficient targets
N-(3,4-Dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide 3,4-Dimethoxy Electron-donating groups may improve solubility but reduce target affinity
2-((4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide 2-Methyl Steric hindrance from methyl group may limit conformational flexibility
2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-Trifluoromethyl Hydrophobic and electronegative CF₃ group enhances membrane permeability

Modifications to the Pyrazolo-Pyrimidinone Core

Variations in the heterocyclic core or side chains alter physicochemical and pharmacological profiles:

Compound Name Core Modification Yield (%) Melting Point (°C) Molecular Weight Reference
2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Chloro substituent at C4; morpholine side chain 44 107–118 543.47
2-((1-(2-Chloro-2-phenylethyl)-4-(phenethylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Phenethylamino substituent at C4 51 128–132 628.19
2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Hydroxyethyl group at N1 ~460 (estimated)

Key Observations:

  • The morpholine ring may engage in hydrogen bonding with biological targets .
  • Hydroxyethyl Substituent (): The polar hydroxy group increases water solubility, which is advantageous for formulation but may reduce cellular uptake .

Spectroscopic Data

While direct data for the target compound are absent, analogs show consistent patterns:

  • ¹H-NMR (DMSO-d₆): Resonances at δ 12.70–12.80 (pyrimidinone NH), δ 8.30–8.40 (aromatic protons), and δ 4.60–4.90 (CH₂ groups) .
  • ESI-MS: Molecular ion peaks at m/z 401–630 [M-H]⁺, depending on substituents .

Q & A

Q. What synthetic routes are recommended for preparing N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?

A modular approach is recommended, leveraging pyrazolo[3,4-d]pyrimidinone scaffolds as intermediates. Key steps include:

  • Thioacetamide linkage formation : React 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Nitroaryl substitution : Couple the thioether intermediate with 3-nitroaniline via nucleophilic aromatic substitution, using Pd catalysis or microwave-assisted heating to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) yields >85% purity.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • 1H/13C NMR : Assign peaks by comparing with structurally analogous pyrazolo[3,4-d]pyrimidinones (e.g., δ ~7.5–8.6 ppm for pyrimidine protons; δ ~2.0–2.5 ppm for acetamide methyl groups) .
  • LC-MS : Monitor molecular ion peaks ([M+H]+) in positive ion mode. For C₂₁H₁₆N₆O₃S, expect m/z ≈ 433.0 .
  • X-ray crystallography : Co-crystallize with DMSO to resolve the pyrazolo-pyrimidinone core and confirm sulfur positioning .

Q. What solvent systems and reaction conditions improve yield during the thioacetamide coupling step?

  • Solvent : DMF or DMSO (polar aprotic solvents enhance nucleophilicity of thiol groups) .
  • Base : K₂CO₃ or Et₃N (maintain pH >9 to deprotonate thiols) .
  • Temperature : 60–80°C for 12–24 hours (monitor via TLC). Avoid prolonged heating to prevent nitro group reduction .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., EGFR or CDK2). The pyrazolo-pyrimidinone core mimics purine scaffolds, while the 3-nitrophenyl group may enhance π-π stacking .
  • ADMET prediction : SwissADME estimates moderate lipophilicity (LogP ~2.5) and blood-brain barrier penetration, suggesting CNS applicability .

Q. What experimental strategies resolve contradictions in observed vs. predicted solubility data?

  • Hansen solubility parameters : Compare experimental solubility (e.g., in DMSO, ethanol) with predictions from HSPiP software. Adjust co-solvents (e.g., PEG-400) to match polarity .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to rule out thermal instability as a solubility confounder .

Q. How does the nitro group at the 3-position influence metabolic stability in vitro?

  • Cytochrome P450 assays : Incubate with human liver microsomes (HLMs). The electron-withdrawing nitro group reduces oxidative metabolism, increasing half-life (t₁/₂ >120 mins vs. <60 mins for non-nitrated analogs) .
  • Reactive metabolite screening : Use glutathione (GSH) trapping to detect nitroso intermediates, which may require structural mitigation (e.g., fluorine substitution) .

Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?

  • Reaction profiling : Use LC-MS to identify intermediates. Common byproducts include:
    • Nitro reduction products : Due to residual Pd catalysts; mitigate via post-reaction chelation with EDTA .
    • Thioether oxidation : Add antioxidants (e.g., BHT) to prevent sulfoxide formation .
  • DoE optimization : Apply Taguchi methods to prioritize factors (e.g., temperature > catalyst loading) .

Key Challenges and Future Directions

  • Stereochemical control : The pyrazolo-pyrimidinone core may exhibit tautomerism; use dynamic NMR to study equilibrium .
  • Target validation : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify lead candidates .

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